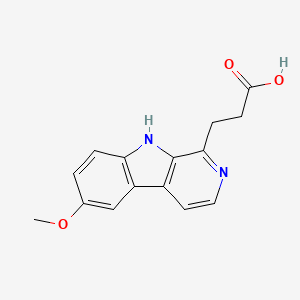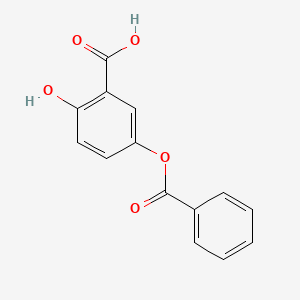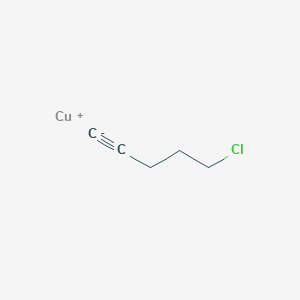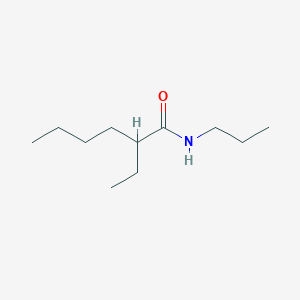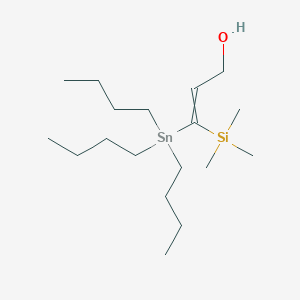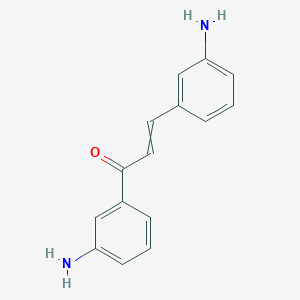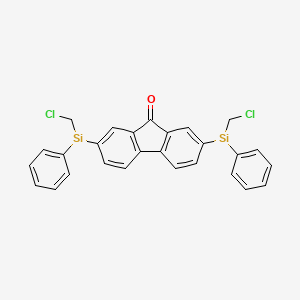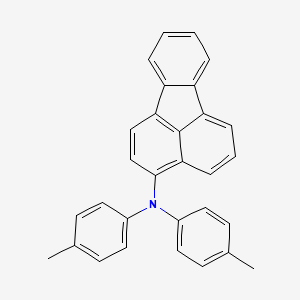
N,N-Bis(4-methylphenyl)fluoranthen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-methylphenyl)fluoranthen-3-amine is an organic compound with the molecular formula C29H23N It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and contains two 4-methylphenyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methylphenyl)fluoranthen-3-amine typically involves the reaction of fluoranthene with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Fluoranthene and 4-methylaniline.
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Toluene or xylene.
Reaction Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-methylphenyl)fluoranthen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-methylphenyl)fluoranthen-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of N,N-Bis(4-methylphenyl)fluoranthen-3-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with enzymes and receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(4-methylphenyl)amine: Lacks the fluoranthene moiety, resulting in different electronic and structural properties.
Fluoranthen-3-amine: Does not have the 4-methylphenyl groups, leading to different reactivity and applications.
Uniqueness
N,N-Bis(4-methylphenyl)fluoranthen-3-amine is unique due to the presence of both the fluoranthene core and the 4-methylphenyl groups. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
136454-73-4 |
|---|---|
Molekularformel |
C30H23N |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N,N-bis(4-methylphenyl)fluoranthen-3-amine |
InChI |
InChI=1S/C30H23N/c1-20-10-14-22(15-11-20)31(23-16-12-21(2)13-17-23)29-19-18-27-25-7-4-3-6-24(25)26-8-5-9-28(29)30(26)27/h3-19H,1-2H3 |
InChI-Schlüssel |
GGSPGHHZKCDWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


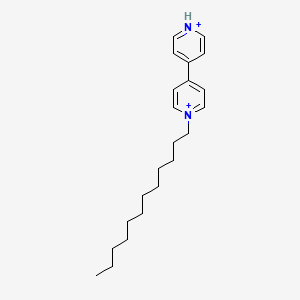
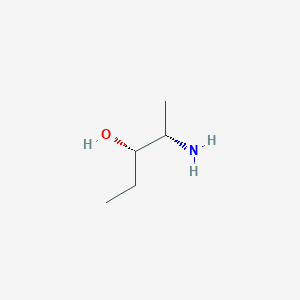
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
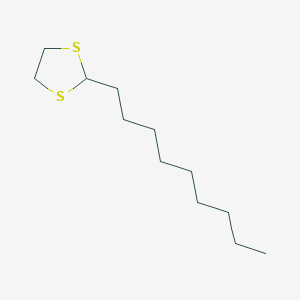
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

